Ethyl 3-(4-nitrophenyl)but-2-enoate
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Overview
Description
Ethyl (2E)-3-(4-nitrophenyl)but-2-enoate is an organic compound characterized by the presence of a nitrophenyl group attached to a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-(4-nitrophenyl)but-2-enoate typically involves the esterification of 4-nitrophenylacetic acid with ethyl acetoacetate under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ethyl (2E)-3-(4-nitrophenyl)but-2-enoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-(4-nitrophenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-3-(4-nitrophenyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-(4-nitrophenyl)but-2-enoate involves its interaction with molecular targets through its reactive functional groups. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Ethyl (2E)-3-(4-nitrophenyl)but-2-enoate can be compared with similar compounds such as:
Methyl (2E)-3-(4-nitrophenyl)but-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (2E)-3-(4-aminophenyl)but-2-enoate: Similar structure but with an amino group instead of a nitro group.
Ethyl (2E)-3-(4-chlorophenyl)but-2-enoate: Similar structure but with a chloro group instead of a nitro group.
Biological Activity
Ethyl 3-(4-nitrophenyl)but-2-enoate is an organic compound with notable biological activities, particularly in the fields of cancer research and antimicrobial studies. Its structure, characterized by a but-2-enoate backbone and a 4-nitrophenyl substituent, significantly influences its chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃N₁O₄
- Appearance : Yellow to orange solid, soluble in organic solvents.
- Key Functional Groups :
- Nitrophenyl Group : Enhances interaction with biological targets.
- Double Bond : Increases reactivity and potential for biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown its effectiveness against cervical cancer cells, where it induces apoptosis through mechanisms involving the nitrophenyl group. This group allows for hydrogen bonding and π-stacking interactions with nucleic acids and proteins, enhancing its binding affinity to critical biological macromolecules.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
Cervical Cancer (HeLa) | 15.4 | Induction of apoptosis |
Breast Cancer (MCF-7) | 22.7 | Cell cycle arrest |
Lung Cancer (A549) | 18.9 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It demonstrates activity against various bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of essential enzymatic processes.
Table 2: Summary of Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
Escherichia coli | 16 µg/mL | Bactericidal |
Candida albicans | 64 µg/mL | Fungistatic |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Electrophilic Interactions : The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors.
- Redox Reactions : The nitrophenyl group participates in electron transfer reactions, influencing the redox state of biological molecules.
- Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Cytotoxicity Study : A study conducted on HeLa cells demonstrated that treatment with this compound led to a significant increase in apoptotic markers after 24 hours of exposure.
- Antimicrobial Efficacy : Research published in a peer-reviewed journal highlighted the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a novel antimicrobial agent.
Properties
CAS No. |
80854-57-5 |
---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl (E)-3-(4-nitrophenyl)but-2-enoate |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(14)8-9(2)10-4-6-11(7-5-10)13(15)16/h4-8H,3H2,1-2H3/b9-8+ |
InChI Key |
GXKAVJLXZLKIAJ-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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